2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE is a complex organic compound featuring multiple heterocyclic rings, including thiazole, pyridazine, and oxazole. These rings are known for their significant biological activities and are often found in various pharmacologically active molecules .
Preparation Methods
The synthesis of 2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE involves multiple steps, typically starting with the preparation of the thiazole and pyridazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products: The products of these reactions depend on the specific reagents and conditions used but can include various functionalized derivatives of the original compound
Scientific Research Applications
2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridazine rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with thiazole, pyridazine, and oxazole rings. Examples include:
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-containing anticancer drug.
Patellamide A: A natural product with a thiazole ring.
Ixabepilone: A thiazole-containing anticancer drug.
Epothilone: Another thiazole-containing anticancer drug.
Compared to these compounds, 2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE may exhibit unique properties due to the specific arrangement of its functional groups and heterocyclic rings .
Properties
Molecular Formula |
C20H16FN5O2S2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C20H16FN5O2S2/c1-11-9-16(26-28-11)23-17(27)10-29-18-8-7-15(24-25-18)19-12(2)22-20(30-19)13-3-5-14(21)6-4-13/h3-9H,10H2,1-2H3,(H,23,26,27) |
InChI Key |
FSAUBYIHRCTDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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